molecular formula C28H70O19Si6 B091076 Hexasiloxane, tetradecaethoxy- CAS No. 18768-59-7

Hexasiloxane, tetradecaethoxy-

Cat. No.: B091076
CAS No.: 18768-59-7
M. Wt: 879.4 g/mol
InChI Key: AVTYAAGTDZJTSJ-UHFFFAOYSA-N
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Description

Hexasiloxane, tetradecaethoxy- (CAS 18768-59-7) is a silicic acid ester with the chemical formula C₂₈H₇₀O₁₉Si₆ and a calculated molecular weight of 878 g/mol . It is structurally characterized by a hexasiloxane backbone (six silicon atoms linked by oxygen) substituted with 14 ethoxy (-OCH₂CH₃) groups. This compound, also referred to as ethylsilicate (Et₁₄Si₆O₁₉), is part of a broader class of organosiloxanes, which are widely used in industrial applications such as coatings, adhesives, and precursors for silica-based materials due to their thermal stability and hydrolytic reactivity . Unlike methyl-substituted siloxanes, its ethoxy groups enhance polarity and solubility in organic solvents, making it suitable for specialized material synthesis .

Properties

CAS No.

18768-59-7

Molecular Formula

C28H70O19Si6

Molecular Weight

879.4 g/mol

IUPAC Name

[diethoxy(triethoxysilyloxy)silyl] [[diethoxy(triethoxysilyloxy)silyl]oxy-diethoxysilyl] diethyl silicate

InChI

InChI=1S/C28H70O19Si6/c1-15-29-48(30-16-2,31-17-3)43-50(35-21-7,36-22-8)45-52(39-25-11,40-26-12)47-53(41-27-13,42-28-14)46-51(37-23-9,38-24-10)44-49(32-18-4,33-19-5)34-20-6/h15-28H2,1-14H3

InChI Key

AVTYAAGTDZJTSJ-UHFFFAOYSA-N

SMILES

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC

Canonical SMILES

CCO[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)O[Si](OCC)(OCC)OCC

Other CAS No.

18768-59-7

Synonyms

Hexasiloxane, tetradecaethoxy-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares hexasiloxane, tetradecaethoxy- with structurally analogous siloxanes:

Compound Name Chemical Formula Molecular Weight (g/mol) Key Substituents
Hexasiloxane, tetradecaethoxy- C₂₈H₇₀O₁₉Si₆ 878 14 ethoxy groups
Hexasiloxane, tetradecamethyl- C₁₄H₄₂O₅Si₆ 458.99 14 methyl groups
Octasiloxane, hexadecamethyl- C₁₆H₅₀O₇Si₈ 578 16 methyl groups
Heptasiloxane, tetradecamethyl- C₁₄H₄₄O₆Si₇ 504 14 methyl groups
Hexasiloxane, dodecamethyl- C₁₂H₃₈O₅Si₆ 430 12 methyl groups

Key Observations :

  • Substituent Type : Ethoxy groups in hexasiloxane, tetradecaethoxy- increase polarity compared to methyl groups in analogues, altering solubility and reactivity .
  • Molecular Weight: The ethoxy derivative has the highest molecular weight (878 g/mol), limiting its drug-likeness under Lipinski’s Rule of Five, whereas methyl-substituted variants (e.g., tetradecamethylhexasiloxane, 458.99 g/mol) are smaller but still non-compliant .
  • Backbone Length : Increasing silicon atoms (e.g., octasiloxane with 8 Si atoms) correlate with higher thermal stability and viscosity in industrial applications .
Hexasiloxane, Tetradecaethoxy-
Methyl-Substituted Siloxanes

Hexasiloxane, Tetradecamethyl- (C₁₄H₄₂O₅Si₆): Exhibits strong anticancer activity against multiple cell lines, as demonstrated in grape peduncle extracts .

Octasiloxane, Hexadecamethyl- (C₁₆H₅₀O₇Si₈):

  • Used as a secondary metabolite in plant extracts (e.g., Barringtonia asiatica), with applications in biopesticides due to its high molecular weight and stability .

Heptasiloxane, Tetradecamethyl- (C₁₄H₄₄O₆Si₇):

  • Active against microbial targets, though less potent than shorter-chain siloxanes .

Hexasiloxane, Dodecamethyl- (C₁₂H₃₈O₅Si₆):

  • Functions as a plasticizer and antimicrobial agent in cosmetics and industrial formulations .

Functional and Industrial Implications

  • Drug Development: Methyl-substituted siloxanes (e.g., tetradecamethylhexasiloxane) are prioritized for pharmacological studies due to their bioactivity, despite non-compliance with Lipinski’s rules . Ethoxy derivatives are less explored in this context.
  • Material Science : Ethoxy-substituted siloxanes like hexasiloxane, tetradecaethoxy- are favored in sol-gel processes for creating silica matrices, leveraging their hydrolytic sensitivity . Methyl analogues are used in lubricants and sealants due to hydrophobicity .

Q & A

Basic: What are the primary methods for identifying and characterizing Hexasiloxane, Tetradecamethyl- in complex mixtures?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): The compound elutes at ~30.6–30.8 min (RT) with characteristic fragmentation patterns (e.g., m/z 73, 147, 207) . Use polar capillary columns (e.g., DB-5MS) and temperature programs starting at 50°C, ramping to 300°C at 10°C/min for optimal separation .
  • Physical Properties: Confirm identity using boiling point (245–246°C), density (0.891 g/cm³), and refractive index (1.3948). Low water solubility (2.3 ng/L at 20°C) and high solubility in non-polar solvents like benzene are key indicators .

Basic: How can researchers assess the thermal stability and decomposition pathways of Hexasiloxane, Tetradecamethyl-?

Answer:

  • Thermogravimetric Analysis (TGA): Conduct under nitrogen/air to determine decomposition onset (~250°C) and residue formation.
  • Differential Scanning Calorimetry (DSC): Identify phase transitions (melting point: -59°C) and exothermic/endothermic events linked to siloxane bond cleavage .
  • Gas Evolution Analysis: Monitor volatile byproducts (e.g., methane, CO₂) via FTIR or MS during pyrolysis .

Advanced: What mechanistic insights explain the reported anticancer and antimicrobial activities of Hexasiloxane, Tetradecamethyl-?

Answer:

  • Anticancer Activity: Proposed mechanisms include membrane disruption via hydrophobic interactions with lipid bilayers and induction of apoptosis in cancer cell lines (e.g., MCF-7). Molecular docking studies suggest potential inhibition of oncogenic proteins .
  • Antimicrobial Activity: Disruption of microbial cell membranes due to surfactant-like properties. Synergistic effects with other metabolites (e.g., 2-Nonanone) enhance efficacy .
  • Methodology: Use in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) and molecular dynamics simulations to validate mechanisms .

Advanced: How should researchers reconcile contradictory bioactivity data across studies (e.g., variable inhibition rates)?

Answer:

  • Experimental Variability: Differences in microbial strains (e.g., Gram-positive vs. Gram-negative), solvent carriers, and concentration ranges (e.g., 0.26–3.98% peak areas in GC-MS) affect outcomes .
  • Meta-Analysis: Pool data from multiple studies (e.g., ) to identify trends. Use statistical tools (ANOVA, PCA) to account for variables like pH, temperature, and matrix effects.
  • Standardization: Adopt uniform protocols (e.g., CLSI guidelines) for bioactivity assays to improve reproducibility .

Basic: What strategies optimize solubility and formulation stability for biological studies?

Answer:

  • Solvent Selection: Use benzene or toluene for high solubility. For aqueous systems, employ surfactants (e.g., Tween-80) or nanoemulsions to enhance dispersion .
  • Stability Testing: Monitor hydrolysis under varying pH (1–12) and temperature conditions. Siloxane bonds are stable in neutral/alkaline environments but degrade in acidic media .

Advanced: How can analytical methods be optimized for trace quantification in environmental or biological matrices?

Answer:

  • GC-MS Optimization: Use selective ion monitoring (SIM) for m/z 73 ([Si(CH₃)₂O]⁺) to improve sensitivity. Limit of detection (LOD) can reach 0.1 ppb with solid-phase microextraction (SPME) .
  • LC-MS/MS: Develop methods using APCI ionization in negative mode for polar derivatives. Validate with spike-recovery experiments in complex matrices (e.g., soil, plasma) .

Basic: What are the environmental fate and persistence metrics for Hexasiloxane, Tetradecamethyl-?

Answer:

  • Persistence: Low water solubility and high log Kow (~8.2) suggest bioaccumulation potential. Use OECD 301B tests to assess biodegradability .
  • Volatilization: High vapor pressure (0.27 Pa at 20°C) indicates atmospheric partitioning. Monitor degradation products (e.g., cyclic siloxanes) via FTIR .

Advanced: What structure-activity relationships (SARs) guide the design of novel siloxane derivatives?

Answer:

  • Chain Length and Branching: Compare with shorter-chain analogues (e.g., Hexasiloxane, Dodecamethyl-) to assess how methyl group density impacts bioactivity .
  • Functionalization: Introduce ethoxy or hydroxyl groups to modulate hydrophilicity. Computational modeling (e.g., DFT) predicts electronic effects on reactivity .
  • Methodology: Synthesize derivatives via hydrosilylation or condensation reactions; validate SARs using QSAR models and in silico docking .

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